molecular formula C26H21NO2SSe B14425601 4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide CAS No. 82238-29-7

4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide

Katalognummer: B14425601
CAS-Nummer: 82238-29-7
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: PJYUXVPHTDVTMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide is a complex organic compound that features a selenoxanthene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the selenoxanthene core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-N-(9-phenyl-9H-thioxanthen-9-yl)benzene-1-sulfonamide
  • 9H-SELENOXANTHEN-9-ONE
  • 9H-TELLUROXANTHEN-9-OL

Uniqueness

4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide is unique due to the presence of the selenoxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

82238-29-7

Molekularformel

C26H21NO2SSe

Molekulargewicht

490.5 g/mol

IUPAC-Name

4-methyl-N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C26H21NO2SSe/c1-19-15-17-21(18-16-19)30(28,29)27-26(20-9-3-2-4-10-20)22-11-5-7-13-24(22)31-25-14-8-6-12-23(25)26/h2-18,27H,1H3

InChI-Schlüssel

PJYUXVPHTDVTMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=CC=CC=C3[Se]C4=CC=CC=C42)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.